2-(5-Amino-4-iminopyrimidin-1(4H)-yl)acetamide
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Overview
Description
2-(5-Amino-4-iminopyrimidin-1(4H)-yl)acetamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds, similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-4-iminopyrimidin-1(4H)-yl)acetamide typically involves the reaction of 5-amino-4-iminopyrimidine with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{5-Amino-4-iminopyrimidine} + \text{Acetic Anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of automated reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-4-iminopyrimidin-1(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and imino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
2-(5-Amino-4-iminopyrimidin-1(4H)-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.
Biochemistry: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Amino-4-iminopyrimidin-1(4H)-yl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Amino-4-iminopyrimidin-1(4H)-yl)ethanol
- 2-(5-Amino-4-iminopyrimidin-1(4H)-yl)propanoic acid
- 2-(5-Amino-4-iminopyrimidin-1(4H)-yl)butanamide
Uniqueness
2-(5-Amino-4-iminopyrimidin-1(4H)-yl)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H9N5O |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
2-(5-amino-4-iminopyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C6H9N5O/c7-4-1-11(2-5(8)12)3-10-6(4)9/h1,3,9H,2,7H2,(H2,8,12) |
InChI Key |
ISUFCYXWQKMZGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=N)N=CN1CC(=O)N)N |
Origin of Product |
United States |
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